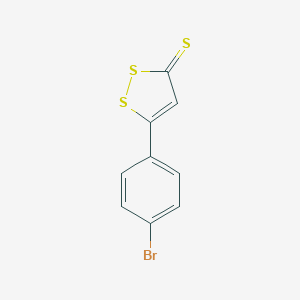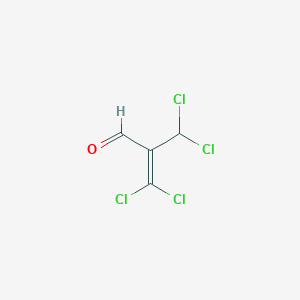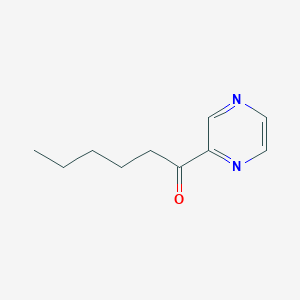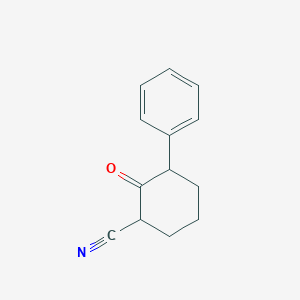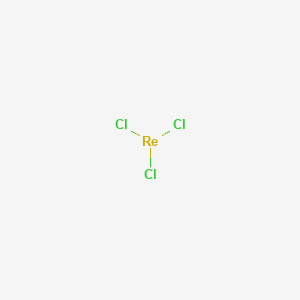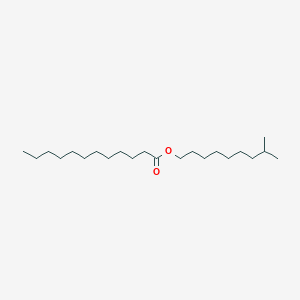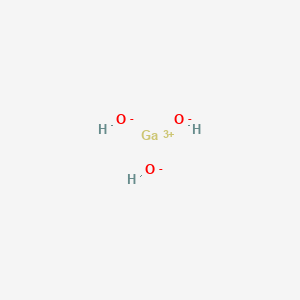
Gallium trihydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gallium trihydroxide (Ga(OH)3) is a white, odorless, and water-insoluble compound that has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields. It is commonly used as a precursor for the synthesis of gallium oxide (Ga2O3), which is a promising material for optoelectronic devices, catalysis, and gas sensing applications. In
科学研究应用
Gallium trihydroxide has potential applications in various scientific fields, including catalysis, gas sensing, and optoelectronics. It can be used as a precursor for the synthesis of gallium oxide, which has high catalytic activity in the oxidation of carbon monoxide and volatile organic compounds. Gallium trihydroxide can also be used as a template for the synthesis of mesoporous materials, which have potential applications in drug delivery, sensing, and catalysis. In the field of gas sensing, gallium trihydroxide has been shown to exhibit high sensitivity and selectivity towards ammonia and nitrogen dioxide gases. In optoelectronics, gallium oxide has high transparency in the UV and visible regions, making it a promising material for UV photodetectors, solar cells, and transparent conductive electrodes.
作用机制
The mechanism of action of gallium trihydroxide is not well understood, but it is believed to involve the formation of gallium oxide upon heating. Gallium oxide has a high surface area and catalytic activity, which makes it suitable for various applications. In gas sensing, gallium trihydroxide is believed to interact with the target gas molecules through adsorption and desorption processes, resulting in a change in the electrical conductivity of the material. In optoelectronics, gallium oxide is believed to exhibit high transparency and conductivity due to its unique electronic structure.
生化和生理效应
There is limited research on the biochemical and physiological effects of gallium trihydroxide. However, studies have shown that gallium ions can inhibit the growth of certain cancer cells by interfering with DNA replication and repair processes. Gallium ions can also inhibit the growth of bacteria and fungi by disrupting the iron metabolism of these organisms.
实验室实验的优点和局限性
The advantages of using gallium trihydroxide in lab experiments include its low toxicity, low cost, and ease of synthesis. Gallium trihydroxide can be synthesized using simple and inexpensive methods, making it accessible to researchers with limited resources. However, the limitations of using gallium trihydroxide include its low solubility in water and limited stability in air. Gallium trihydroxide can also be difficult to handle due to its tendency to form clumps and aggregates.
未来方向
There are several future directions for the research and development of gallium trihydroxide. One direction is the synthesis of gallium trihydroxide with controlled morphology and particle size, which can improve its catalytic and sensing properties. Another direction is the development of gallium trihydroxide-based composites and hybrid materials, which can enhance its mechanical, thermal, and optical properties. Additionally, the investigation of the biological and environmental effects of gallium trihydroxide can provide insights into its potential applications in medicine and environmental remediation.
合成方法
Gallium trihydroxide can be synthesized through various methods, including the precipitation method, hydrothermal synthesis, and sol-gel method. The precipitation method involves the reaction between gallium nitrate and sodium hydroxide in an aqueous solution, resulting in the formation of gallium trihydroxide as a precipitate. Hydrothermal synthesis involves the reaction between gallium nitrate and sodium hydroxide in a closed vessel under high pressure and temperature, resulting in the formation of gallium trihydroxide crystals. The sol-gel method involves the hydrolysis and condensation of gallium alkoxides in the presence of water and a catalyst, resulting in the formation of a gel that can be dried and calcined to obtain gallium trihydroxide.
属性
CAS 编号 |
12023-99-3 |
|---|---|
产品名称 |
Gallium trihydroxide |
分子式 |
Ga(OH)3 GaH3O3 |
分子量 |
120.75 g/mol |
IUPAC 名称 |
gallium;trihydroxide |
InChI |
InChI=1S/Ga.3H2O/h;3*1H2/q+3;;;/p-3 |
InChI 键 |
DNUARHPNFXVKEI-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[Ga+3] |
规范 SMILES |
[OH-].[OH-].[OH-].[Ga+3] |
其他 CAS 编号 |
12023-99-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



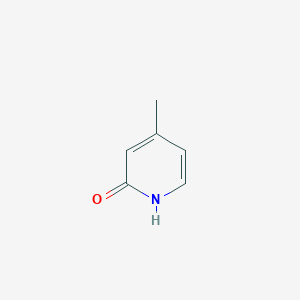
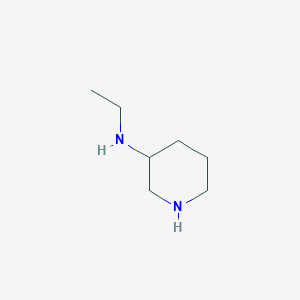
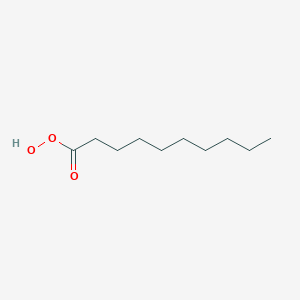
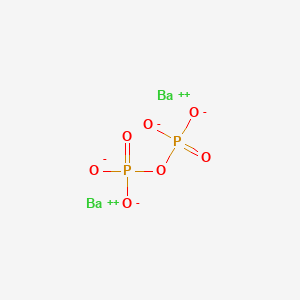
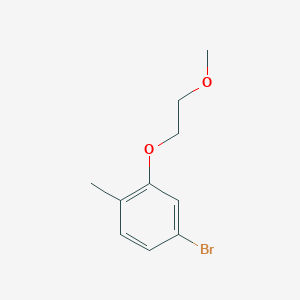
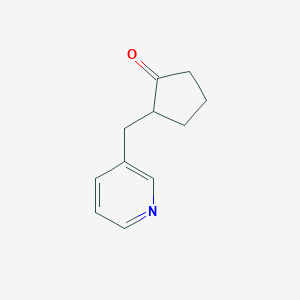
![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)
